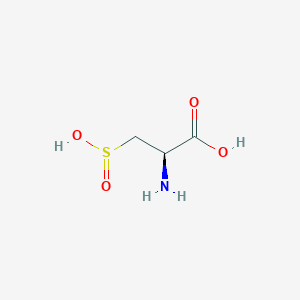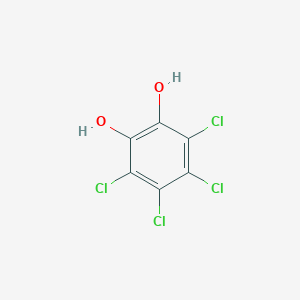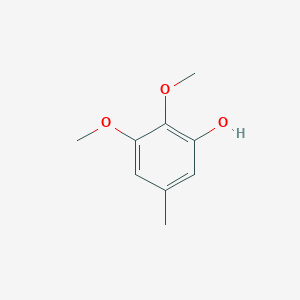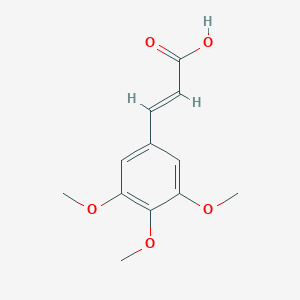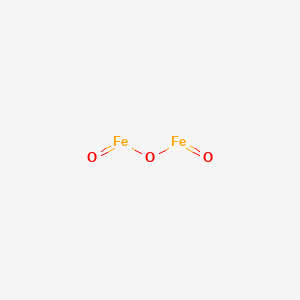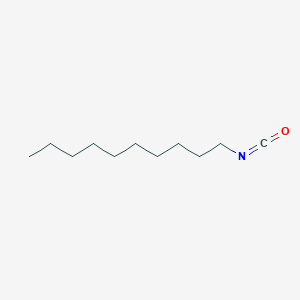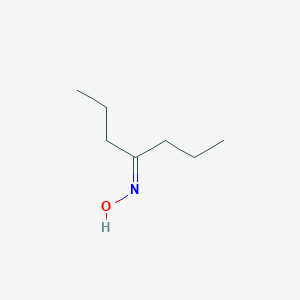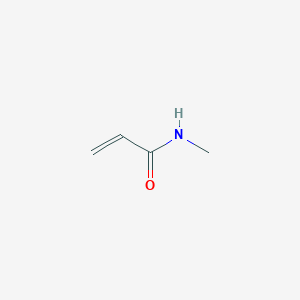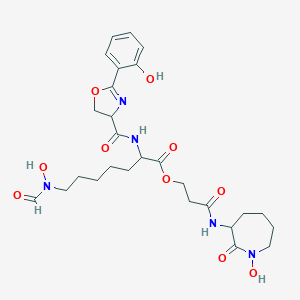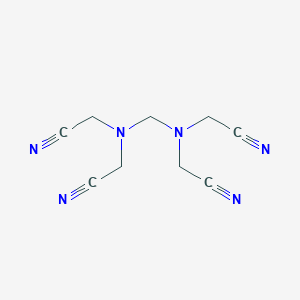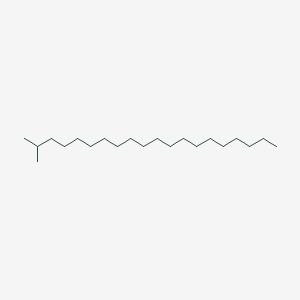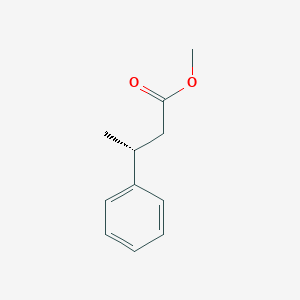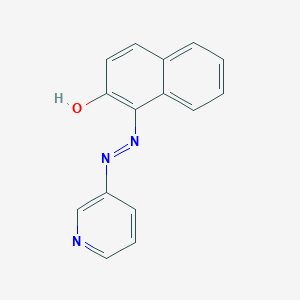
2-Naphthalenol, 1-(3-pyridinylazo)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenol, 1-(3-pyridinylazo)-, commonly known as 3-Pyridylazo-2-naphthol (PAN), is a chemical compound that is widely used in scientific research. It is a metal chelator that is commonly used to detect and quantify the presence of various metals in different samples. PAN is a yellow powder that is soluble in water and organic solvents.
作用机制
2-Naphthalenol, 1-(3-pyridinylazo)- is a metal chelator that binds to metal ions through the nitrogen and oxygen atoms in the pyridyl and naphthol rings, respectively. The binding of 2-Naphthalenol, 1-(3-pyridinylazo)- to metal ions results in a color change, which is used to detect the presence of the metal ion. The color change is due to the formation of a complex between 2-Naphthalenol, 1-(3-pyridinylazo)- and the metal ion. The complex has a different absorption spectrum than 2-Naphthalenol, 1-(3-pyridinylazo)-, which is used to quantify the metal ion.
生化和生理效应
2-Naphthalenol, 1-(3-pyridinylazo)- is not known to have any significant biochemical or physiological effects. It is a relatively non-toxic compound that is used in low concentrations in scientific research. However, 2-Naphthalenol, 1-(3-pyridinylazo)- can form reactive oxygen species in the presence of metal ions, which can cause oxidative stress and damage to cells.
实验室实验的优点和局限性
The advantages of using 2-Naphthalenol, 1-(3-pyridinylazo)- in lab experiments are its high sensitivity and selectivity for metal ions. 2-Naphthalenol, 1-(3-pyridinylazo)- is a relatively inexpensive reagent that is easy to use. However, 2-Naphthalenol, 1-(3-pyridinylazo)- has some limitations, including its potential for interference from other substances in the sample, its limited solubility in water, and its sensitivity to pH and temperature.
未来方向
There are several future directions for the use of 2-Naphthalenol, 1-(3-pyridinylazo)- in scientific research. One area of research is the development of new 2-Naphthalenol, 1-(3-pyridinylazo)- derivatives with improved properties such as solubility and selectivity for specific metal ions. Another area of research is the use of 2-Naphthalenol, 1-(3-pyridinylazo)- in the development of new metal-based drugs for the treatment of diseases such as cancer and Alzheimer's disease. 2-Naphthalenol, 1-(3-pyridinylazo)- can also be used in the study of metal ion homeostasis and its role in disease. Finally, 2-Naphthalenol, 1-(3-pyridinylazo)- can be used in the development of new analytical methods for the detection and quantification of metals in different samples.
合成方法
The synthesis of 2-Naphthalenol, 1-(3-pyridinylazo)- involves the reaction of 3-hydroxypyridine-2-carboxylic acid with 2-naphthol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place under mild conditions, and the yield of 2-Naphthalenol, 1-(3-pyridinylazo)- is generally high. The synthesized 2-Naphthalenol, 1-(3-pyridinylazo)- can be purified by recrystallization or column chromatography.
科学研究应用
2-Naphthalenol, 1-(3-pyridinylazo)- is widely used in scientific research for the detection and quantification of various metals such as zinc, copper, and iron. It is used in analytical chemistry, biochemistry, and environmental science. 2-Naphthalenol, 1-(3-pyridinylazo)- is used to determine the metal content in different samples such as water, soil, and biological samples. It is also used in the study of metal-binding proteins and enzymes. 2-Naphthalenol, 1-(3-pyridinylazo)- has been used to study the interaction of metal ions with DNA and RNA.
属性
CAS 编号 |
1533-65-9 |
|---|---|
产品名称 |
2-Naphthalenol, 1-(3-pyridinylazo)- |
分子式 |
C15H11N3O |
分子量 |
249.27 g/mol |
IUPAC 名称 |
1-(pyridin-3-yldiazenyl)naphthalen-2-ol |
InChI |
InChI=1S/C15H11N3O/c19-14-8-7-11-4-1-2-6-13(11)15(14)18-17-12-5-3-9-16-10-12/h1-10,19H |
InChI 键 |
TYRCKEFIYKISNH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CN=CC=C3)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CN=CC=C3)O |
其他 CAS 编号 |
1533-65-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



